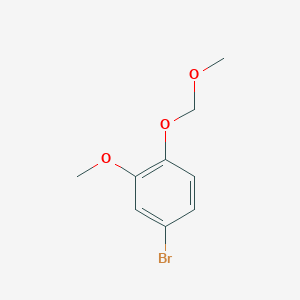

![molecular formula C7H12O2 B3097964 Spiro[3.3]heptane-2,6-diol CAS No. 132616-37-6](/img/structure/B3097964.png)

Spiro[3.3]heptane-2,6-diol

Descripción general

Descripción

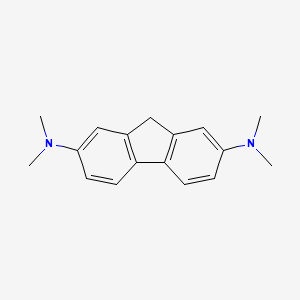

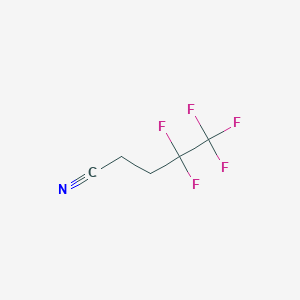

Spiro[3.3]heptane-2,6-diol is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.17 .

Synthesis Analysis

This compound can be synthesized via a two-step reaction . A synthetic route with cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles resulting in a 2,6-disubstituted spiro[3.3]heptane is also described . This multi-step synthesis offered higher turnover and yields and often there was no need for purification through chromatography .Molecular Structure Analysis

The rigid spirocyclic backbone of this compound provides greater steric bulk than conventional aromatic dicarboxylates .Chemical Reactions Analysis

This compound has been examined as a non-aromatic terephthalic acid isostere . The rigid spirocyclic backbone provides greater steric bulk than conventional aromatic dicarboxylates with consequences for pore chemistry and control of interpenetration .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 261.1±8.0 °C and a predicted density of 1.23±0.1 g/cm3 . Its pKa is predicted to be 14.65±0.40 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Spiro[3.3]heptane derivatives have been synthesized and analyzed for their structural properties, showcasing their potential as building blocks in drug discovery. The structural analysis has revealed that certain spiro[3.3]heptane derivatives can serve as restricted surrogates for cyclohexane derivatives, which can be useful for optimizing ADME parameters of lead compounds in drug discovery (Chernykh et al., 2015).

Enzyme-catalyzed Asymmetric Synthesis

Spiro[3.3]heptane derivatives have been synthesized with axial chirality using enzyme-catalyzed asymmetric hydrolysis. This method provides a way to obtain spiro[3.3]heptane derivatives with moderate optical purity and high chemical yield, opening up new avenues for the synthesis of chiral compounds (Naemura & Furutani, 1990).

Optical Properties of Polyamides

Optically active spiro[3.3]heptane-2,6-dicarboxylic acid has been utilized to synthesize oligo- and polyamides, demonstrating interesting optical properties. The specific optical rotations of these compounds vary with the solvent and the number of spiran units, indicating their potential for applications in materials science (Tang et al., 1999).

Lipase-catalyzed Asymmetric Esterification

Lipase-catalyzed asymmetric esterification has been employed to achieve regiospecific and enantioselective esterification of spiro[3.3]heptane derivatives. This approach has facilitated the resolution of racemic diols of spiro compounds, further highlighting the versatility of spiro[3.3]heptane derivatives in stereoselective synthesis (Naemura & Furutani, 1991).

Mecanismo De Acción

Target of Action

Spiro[3.3]heptane-2,6-diol is primarily used as a hole-transporting material in the field of solar energy . Its primary target is the excited perovskite in planar perovskite solar cells . The role of this compound is to promote the rate of hole transfer for the excited perovskite, which demonstrates a low recombination rate and efficient charge transport, thereby improving the device performance .

Mode of Action

The compound interacts with its target, the excited perovskite, by promoting the rate of hole transfer . This interaction results in a low recombination rate and efficient charge transport, which are crucial for the performance of the solar cells .

Biochemical Pathways

It plays a key role in the hole-transporting process, which is a critical step in the conversion of solar energy into electrical energy .

Result of Action

The result of this compound’s action is the efficient conversion of solar energy into electrical energy in perovskite solar cells . By promoting the rate of hole transfer for the excited perovskite, it helps to improve the performance of the solar cells .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of energy conversion in perovskite solar cells can be affected by factors such as temperature and light intensity .

Direcciones Futuras

Spiro[3.3]heptane-2,6-diol and its derivatives have potential applications in the field of solar energy. For instance, a low-cost spiro[3.3]heptane-2,6-dispirofluorene (SDF) based hole transporting material termed SDF-OMeTAD has been designed and synthesized for use in efficient planar perovskite solar cells . The facile synthesis approach of SDF-OMeTAD from commercially available starting materials will facilitate SDF-based molecules to be further exploited in thin film organic–inorganic perovskite solar cells and can be optimized to further enhance power conversion efficiency .

Análisis Bioquímico

Biochemical Properties

It has been shown that the incorporation of spiro[3.3]heptane into an anticancer drug Sonidegib affects its physicochemical properties and biological activity

Cellular Effects

Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Propiedades

IUPAC Name |

spiro[3.3]heptane-2,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-5-1-7(2-5)3-6(9)4-7/h5-6,8-9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPPBIZDTBVHEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CC(C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302682 | |

| Record name | Spiro[3.3]heptane-2,6-diol, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132616-37-6 | |

| Record name | Spiro[3.3]heptane-2,6-diol, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132616-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[3.3]heptane-2,6-diol, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B3097897.png)

![3-[2-Amino-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester](/img/structure/B3097901.png)

![Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B3097941.png)

![Ethyl 3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B3097942.png)

![3-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3097954.png)